molecular formula C14H14N2OS B7505731 N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide

N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide

Cat. No.: B7505731
M. Wt: 258.34 g/mol
InChI Key: GAVFGJJKKANWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential use in various scientific research applications due to its unique properties. In

Mechanism of Action

The mechanism of action of N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth. It has also been suggested that it may exert its anti-inflammatory activity by inhibiting the production of certain inflammatory mediators. Additionally, it has been suggested that it may exert its antifungal activity by disrupting the cell membrane of fungi.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of certain tumor cells and has been found to reduce inflammation in animal models. Additionally, it has been found to exhibit antifungal activity against various fungal species.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide in lab experiments is its unique properties, which make it a potential candidate for various scientific research applications. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide. One direction is to further investigate its potential use as an anti-cancer agent and to determine the specific mechanisms involved in its antitumor activity. Another direction is to study its potential use as an anti-inflammatory agent and to determine its effectiveness in treating various inflammatory diseases. Additionally, further research is needed to determine its potential use as an antifungal agent and to investigate its mechanism of action against fungi.

Synthesis Methods

The synthesis of N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide involves the reaction of 2-chloronicotinoyl chloride with N-methyl-2-mercaptoacetamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide has been studied for its potential use in various scientific research applications. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an anti-inflammatory agent and has been found to exhibit anti-inflammatory activity. Additionally, it has been studied for its potential use as an antifungal agent and has been found to exhibit antifungal activity.

Properties

IUPAC Name

N-methyl-2-methylsulfanyl-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-16(13-9-5-6-10-15-13)14(17)11-7-3-4-8-12(11)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVFGJJKKANWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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